2-Desmethyl-4-methyl Tolvaptan
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Overview
Description
Preparation Methods
The synthesis of 2-Desmethyl-4-methyl Tolvaptan involves several steps. The preparation of Tolvaptan, from which this compound is derived, typically involves condensing 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one with 2-methyl, 4-nitro benzoyl chloride, followed by reduction using a SnCl2/HCl catalyst. This results in an amine, which is then condensed with o-toluoyl chloride and reduced with sodium borohydride .
Chemical Reactions Analysis
2-Desmethyl-4-methyl Tolvaptan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Desmethyl-4-methyl Tolvaptan has several scientific research applications:
Chemistry: It is used as a reference standard for the analysis of Tolvaptan and its impurities.
Biology: It is studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic effects and its role as an impurity in pharmaceutical formulations.
Industry: It is used in the quality control and validation of Tolvaptan production processes
Mechanism of Action
2-Desmethyl-4-methyl Tolvaptan, like Tolvaptan, acts as a selective and competitive arginine vasopressin receptor 2 antagonist. Vasopressin acts on the V2 receptors found in the walls of the vasculature and luminal membranes of renal collecting ducts. By blocking V2 receptors in the renal collecting ducts, aquaporins do not insert themselves into the walls, thus preventing water absorption .
Comparison with Similar Compounds
2-Desmethyl-4-methyl Tolvaptan is similar to other Tolvaptan impurities and analogs. Some similar compounds include:
Tolvaptan: The parent compound, used to treat hyponatremia.
4-Methyl Tolvaptan: Another impurity of Tolvaptan.
Desmethyl Tolvaptan: A related compound with a similar structure.
What sets this compound apart is its specific structural modifications, which can influence its chemical properties and biological interactions .
Properties
CAS No. |
1580889-25-3 |
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Molecular Formula |
C26H25ClN2O3 |
Molecular Weight |
448.9 g/mol |
IUPAC Name |
N-[4-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)-3-methylphenyl]-4-methylbenzamide |
InChI |
InChI=1S/C26H25ClN2O3/c1-16-5-7-18(8-6-16)25(31)28-20-10-11-21(17(2)14-20)26(32)29-13-3-4-24(30)22-15-19(27)9-12-23(22)29/h5-12,14-15,24,30H,3-4,13H2,1-2H3,(H,28,31) |
InChI Key |
PWQWEZJKGBEJJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C |
Origin of Product |
United States |
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